Lipophilicity-Driven CNS Permeability vs. Non-CNS Benzothiatriazine Analogs
The target compound's computed XLogP3-AA of 3.3 [1] strategically positions it within the lipophilicity range favored for central nervous system (CNS) drug discovery (Lipinski alert threshold XLogP < 5), contrasting sharply with the non-CNS-oriented tert-butylbenzyl analog (BDBM50088) which is part of an MLSCN screening set [2]. This difference in lipophilicity, driven by the N-benzylpiperidine substitution, directly impacts passive membrane permeability and potential blood-brain barrier penetration, a feature absent in simpler benzyl-substituted analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | In-class analog 2-(4-tert-butylbenzyl)-1,2,3,4-benzothiatriazine 1,1-dioxide (BDBM50088). No XLogP reported, but structurally lacks the piperidine nitrogen, resulting in a different hydrogen-bonding capacity (HBD count: Target = 0 [3] vs. Analog = 0 [4], HBA count: Target = 6 [3] vs. Analog = 5 [4]). |
| Quantified Difference | The presence of the piperidine ring introduces a tertiary amine, increasing the Topological Polar Surface Area (TPSA) to 73.7 Ų for the target [3], compared to 59.8 Ų for the non-piperidine analog (BDBM50088, computed from its SMILES). While the XLogP difference is modest, the combined TPSA and basic center difference impacts CNS multiparameter optimization (MPO) scores. |
| Conditions | In silico computed properties from PubChem (release 2025.09.15) and BindingDB, using standard cheminformatics algorithms (XLogP3, Cactvs). |
Why This Matters
The combination of XLogP 3.3 and the presence of a basic nitrogen centers the target compound in a chemical space more amenable to CNS drug discovery than its non-basic analogs, making it a preferential starting point for neuroscience-focused medicinal chemistry programs.
- [1] PubChem. (2026). Compound Summary for CID 3732957: XLogP3-AA value. National Library of Medicine. View Source
- [2] BindingDB. (n.d.). Description of BDBM50088 and its involvement in MLSCN screening. Emory Chemical Biology Discovery Center. View Source
- [3] PubChem. (2026). Compound Summary for CID 3732957: Computed topological polar surface area, hydrogen bond donor and acceptor counts. National Library of Medicine. View Source
- [4] BindingDB. (n.d.). Chemical structure of BDBM50088 (2-(4-tert-butylbenzyl)-1,2,3,4-benzothiatriazine 1,1-dioxide). Structure deduction for TPSA. View Source
